molecular formula C22H18O3 B11158307 4-methyl-3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one

4-methyl-3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B11158307
M. Wt: 330.4 g/mol
InChI Key: IUFJFVYKUXEJOT-UHFFFAOYSA-N
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Description

4-METHYL-3-[(4-METHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound belonging to the class of chromen-6-one derivatives. This compound is characterized by its unique structure, which includes a benzo[c]chromen-6-one core substituted with a 4-methyl group and a 4-methylphenylmethoxy group. The compound’s structure imparts specific chemical and physical properties that make it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-[(4-METHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenol and 4-methylbenzaldehyde.

    Formation of Intermediate: The initial step involves the reaction of 4-methylphenol with 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a catalyst, such as sulfuric acid, to form the chromen-6-one core.

    Substitution: The final step involves the substitution of the chromen-6-one core with the 4-methylphenylmethoxy group under specific reaction conditions, such as refluxing in an organic solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-[(4-METHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the chromen-6-one core or the phenyl ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

4-METHYL-3-[(4-METHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may be used as a scaffold for designing drugs targeting specific diseases or conditions.

    Industry: In the industrial sector, the compound is utilized in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-METHYL-3-[(4-METHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, thereby modulating biochemical processes.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that lead to therapeutic effects.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-Methylcoumarin: A structurally related compound with a similar chromen-6-one core but different substituents.

    4-Methylcoumarin: Another related compound with a methyl group at the 4-position of the chromen-6-one core.

    7-Methylcoumarin: A compound with a methyl group at the 7-position of the chromen-6-one core.

Uniqueness

4-METHYL-3-[(4-METHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

4-methyl-3-[(4-methylphenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C22H18O3/c1-14-7-9-16(10-8-14)13-24-20-12-11-18-17-5-3-4-6-19(17)22(23)25-21(18)15(20)2/h3-12H,13H2,1-2H3

InChI Key

IUFJFVYKUXEJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C

Origin of Product

United States

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